Bis(4-cyanobutyl) ether
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Overview
Description
Bis(4-cyanobutyl) ether is an organic compound with the molecular formula C10H16N2O It is characterized by the presence of two cyanobutyl groups attached to an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(4-cyanobutyl) ether can be synthesized through the reaction of 4-chlorobutyl ether with sodium cyanide in an anhydrous methanol-dimethylsulfoxide (DMSO) mixture. The reaction typically yields a high percentage of the desired product . The process involves the nucleophilic substitution of the chlorine atoms by cyanide ions, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, extraction, and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Bis(4-cyanobutyl) ether undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanobutyl groups can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles.
Reduction: The compound can be reduced to form primary amines, which are valuable intermediates in organic synthesis.
Oxidation: Oxidation reactions can convert the cyanobutyl groups into carboxylic acids or other functional groups.
Properties
CAS No. |
5392-06-3 |
---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-(4-cyanobutoxy)pentanenitrile |
InChI |
InChI=1S/C10H16N2O/c11-7-3-1-5-9-13-10-6-2-4-8-12/h1-6,9-10H2 |
InChI Key |
SZJIJFGCCHVXPQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOCCCCC#N)CC#N |
Origin of Product |
United States |
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